molecular formula C10H7Cl2NO4 B607769 GSK180

GSK180

Cat. No.: B607769
M. Wt: 276.07 g/mol
InChI Key: MIGAKMWKMLYGJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GSK180 involves the preparation of a derivative of the enzyme substrate kynurenine. The specific synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized to achieve high purity and potency .

Industrial Production Methods

Industrial production of this compound is carried out under stringent conditions to ensure consistency and quality. The compound is typically produced in bulk quantities and is available in various forms, including powder and solutions in dimethyl sulfoxide .

Chemical Reactions Analysis

Types of Reactions

GSK180 primarily undergoes inhibition reactions as it acts as a competitive inhibitor of kynurenine 3-monooxygenase. It does not significantly interact with other enzymes in the tryptophan pathway .

Common Reagents and Conditions

The compound is often used in biochemical assays with primary human hepatocytes and rat models. The typical conditions involve the use of dimethyl sulfoxide as a solvent and administration via intravenous injection .

Major Products Formed

The major product formed from the reaction of this compound with kynurenine 3-monooxygenase is the inhibition of the enzyme’s activity, leading to altered levels of kynurenine pathway metabolites .

Scientific Research Applications

GSK180 has a wide range of scientific research applications:

    Chemistry: Used as a tool to study the kynurenine pathway and its metabolites.

    Biology: Helps in understanding the role of kynurenine 3-monooxygenase in various biological processes.

    Medicine: Investigated for its therapeutic potential in treating conditions like acute pancreatitis and multiple organ dysfunction syndrome.

    Industry: Utilized in the development of new drugs targeting the kynurenine pathway

Mechanism of Action

GSK180 exerts its effects by competitively inhibiting kynurenine 3-monooxygenase. This inhibition leads to a decrease in the enzyme’s activity, resulting in altered levels of kynurenine and its metabolites. The compound binds to the active site of the enzyme, preventing the conversion of kynurenine to 3-hydroxykynurenine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of GSK180

This compound is unique in its high selectivity and potency as a competitive inhibitor of kynurenine 3-monooxygenase. Unlike other inhibitors, this compound shows negligible activity against other enzymes in the tryptophan pathway, making it a valuable tool for studying the specific role of kynurenine 3-monooxygenase .

Biological Activity

GSK180 is a potent and selective inhibitor of kynurenine-3-monooxygenase (KMO), an enzyme involved in the metabolism of tryptophan. This compound has garnered attention for its potential therapeutic applications, particularly in the context of acute pancreatitis and related multiple organ dysfunction syndrome (MODS). This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various models, and implications for future research.

KMO plays a crucial role in the kynurenine pathway, which is responsible for the metabolism of tryptophan into several neuroactive metabolites. This compound inhibits KMO competitively, with an IC50 value reported at approximately 6 nM in biochemical assays . By inhibiting KMO, this compound alters the levels of kynurenine and other downstream metabolites, which can have significant physiological effects.

Key Findings on KMO Inhibition

  • Competitive Inhibition : this compound exhibits competitive inhibition against kynurenine, leading to increased levels of kynurenine and decreased levels of 3-hydroxykynurenine in treated models .
  • Metabolic Stability : The compound shows high aqueous solubility (24 mg/mL in saline) and metabolic stability across species, indicating its potential for intravenous administration .
  • Binding Affinity : The binding mode of this compound within the KMO active site was confirmed through X-ray crystallography, revealing insights into its structure-activity relationship .

Efficacy in Animal Models

This compound has been evaluated in various preclinical models to assess its efficacy in preventing organ dysfunction associated with acute pancreatitis.

Acute Pancreatitis Model

In a rat model of acute pancreatitis, this compound was administered as an intravenous bolus followed by continuous infusion. The results indicated:

  • Therapeutic Protection : Treatment with this compound resulted in significant biochemical changes consistent with KMO inhibition, specifically increased plasma levels of kynurenine and kynurenic acid while decreasing tryptophan and 3-hydroxykynurenine .
  • Histological Outcomes : Despite the treatment, histological injury severity was comparable between this compound-treated and untreated groups, suggesting that while this compound modifies metabolic pathways, it does not fully prevent tissue damage .
  • Inflammatory Response : Notably, this compound treatment led to reduced systemic IL-6 concentrations compared to untreated controls, indicating a potential modulatory effect on inflammation .

Data Summary

The following table summarizes key pharmacological properties and findings related to this compound:

Property/OutcomeValue/Description
IC50 (human KMO) ~6 nM
IC50 (rat KMO) ~7 µM
Solubility 24 mg/mL in saline
Plasma Levels (1h post-dose) 263 ± 98 µM (Kmo wt), 351 ± 87 µM (Kmo null)
Effects on Metabolites Increased kynurenine; decreased tryptophan and 3-hydroxykynurenine
Therapeutic Model Rat model of acute pancreatitis
Inflammatory Markers Lower IL-6 levels compared to untreated controls

Case Studies and Research Findings

Several studies have highlighted the potential of this compound as a therapeutic agent:

  • Acute Pancreatitis Research : A study demonstrated that this compound effectively altered kynurenine pathway metabolites in vivo and provided protective effects against MODS in a rat model of acute pancreatitis . This suggests that KMO inhibition may serve as a novel therapeutic strategy for managing severe inflammatory conditions.
  • Neurodegenerative Disease Models : Additional research indicates that KMO inhibition may also be beneficial in models of neurodegenerative diseases such as Alzheimer's and Huntington's disease by modulating neuroactive metabolite levels .

Properties

IUPAC Name

3-(5,6-dichloro-2-oxo-1,3-benzoxazol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2NO4/c11-5-3-7-8(4-6(5)12)17-10(16)13(7)2-1-9(14)15/h3-4H,1-2H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIGAKMWKMLYGJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)OC(=O)N2CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GSK180
Reactant of Route 2
GSK180
Reactant of Route 3
GSK180
Reactant of Route 4
GSK180
Reactant of Route 5
Reactant of Route 5
GSK180
Reactant of Route 6
GSK180

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.